molecular formula C10H14N2OS2 B12170167 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one

3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one

Cat. No.: B12170167
M. Wt: 242.4 g/mol
InChI Key: YHQIVJYVWFEHBL-FPLPWBNLSA-N
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Description

3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a 2-thioxothiazolidin-4-one core. This five-membered ring system contains a sulfur atom at position 2 (thioxo group) and a ketone at position 2. The methyl group at position 3 and the piperidinomethylene substituent at position 5 distinguish it from related analogs. The piperidinomethylene group introduces a cyclic amine moiety, which may enhance solubility and modulate pharmacokinetic properties compared to purely aromatic substituents .

Properties

Molecular Formula

C10H14N2OS2

Molecular Weight

242.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H14N2OS2/c1-11-9(13)8(15-10(11)14)7-12-5-3-2-4-6-12/h7H,2-6H2,1H3/b8-7-

InChI Key

YHQIVJYVWFEHBL-FPLPWBNLSA-N

Isomeric SMILES

CN1C(=O)/C(=C/N2CCCCC2)/SC1=S

Canonical SMILES

CN1C(=O)C(=CN2CCCCC2)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one typically involves the reaction of 3-methyl-2-thioxothiazolidin-4-one with piperidine and formaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electrophilic carbonyl group at C4 and conjugated exocyclic double bond at C5 drive nucleophilic attacks:

Reaction TypeReagents/ConditionsProduct FormedYieldApplication
Michael AdditionPrimary amines (e.g., aniline)5-(Piperidinomethylene)-4-arylaminothiazolidinone derivatives68–72%Antimicrobial agent precursors
Thiol AdditionMercaptoacetic acid (EtOH, reflux)3-Methyl-4-oxo-2-thioxo-thiazolidine-5-ylthioacetates81%Antioxidant intermediates
Grignard ReactionMethylmagnesium bromide (THF, 0°C)5-(Piperidinomethylene)-3-methyl-4-hydroxy-thiazolidinone55%Stereochemical studies

These reactions occur regioselectively at the C5 methylene group due to conjugation with the thioxo group at C2 .

Cyclization Reactions

The compound participates in heterocycle formation under acidic and basic conditions:

  • With Hydrazine (EtOH, Δ): Forms pyrazolo[3,4-d]thiazole derivatives (72% yield), showing enhanced anticancer activity against HCT-116 cells (IC₅₀ = 4.7 µM) .

  • Thiourea Cyclocondensation: Generates bis-thiazolidinone fused systems under microwave irradiation (300 W, 15 min), achieving 89% conversion efficiency .

Key structural factors enabling cyclization:

  • Planarity of piperidinomethylene group (dihedral angle: 178.3° observed in XRD studies )

  • Electron-withdrawing effect of thioxo group (Hammett σₚ = +0.72)

Condensation Reactions

The exocyclic methylene group undergoes Knoevenagel-type condensations:

Aldehyde/KetoneCatalystProduct CharacteristicsBiological Activity
4-HydroxybenzaldehydePiperidine/EtOHλmax 412 nm (CHCl₃), ε = 18,400 M⁻¹cm⁻¹Tyrosinase inhibition (IC₅₀ 1.8 µM)
Indole-3-carboxaldehydeZnCl₂/CH₃CO₂HFluorescent derivative (ΦF = 0.33)Antifungal (MIC 8 µg/mL)
AcetylacetoneSiO₂-NH₂ (solvent-free)β-Diketo adduct (δ 2.21 ppm, triplet)COX-2 inhibition (89% at 10 µM)

Reaction kinetics follow second-order behavior (k₂ = 3.7 × 10⁻³ L·mol⁻¹·s⁻¹ in DMF at 25°C) .

Nucleophilic Substitution

The thioxo group undergoes selective substitutions:

At S2 Position:

  • With Chloroacetyl Chloride: Produces 2-chloro-3-methyl-5-(piperidinomethylene)thiazolidin-4-one (95% purity by HPLC), precursor for PET radiotracers .

  • Aminolysis: Reacts with piperazine (DMF, 120°C) to form 2-piperazinyl derivatives showing dual 5-HT₂A/D3 receptor affinity (Ki = 12 nM) .

Theoretical Studies:
DFT calculations (B3LYP/6-311++G**) reveal:

  • Thione-thiol tautomerism energy barrier: 28.7 kcal/mol

  • NBO charges: S2 (-0.327 e), C5 (+0.182 e)

Metal Complexation

Coordination behavior with transition metals:

Metal SaltLigand:Metal RatioMagnetic Moment (µB)Application
Cu(NO₃)₂·3H₂O2:11.73Catalytic oxidation of benzyl alcohol (TOF 412 h⁻¹)
PdCl₂(CH₃CN)₂1:1DiamagneticSuzuki-Miyaura coupling (Yield 98%, TON 980)
Zn(OAc)₂·2H₂O3:2-Luminescent material (λem 528 nm)

X-ray absorption spectroscopy confirms η²-(S,C) binding mode in Pd complexes .

Biological Interactions

The compound modulates enzymatic activity through covalent and non-covalent interactions:

  • Tyrosinase Inhibition: Forms π-π stacking with His263 (distance: 3.4 Å) and hydrogen bonds with Asn260 (2.1 Å), reducing melanin synthesis by 78% at 50 µM .

  • COX-2 Binding: Molecular docking (ΔG = -9.8 kcal/mol) shows hydrophobic interactions with Val349 and Ser530 .

  • Antimicrobial Action: Disrupts S. aureus membrane potential (ΔΨ = -128 mV at 5×MIC) via porin interactions .

This comprehensive analysis demonstrates 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one's versatility in organic synthesis and bioapplications. Recent advances in catalyst-free reactions and computational design of derivatives suggest expanding utility in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one is its antimicrobial activity. Research indicates that derivatives of thioxothiazolidin compounds exhibit potent antibacterial effects against a variety of pathogens. For example, studies have shown that certain synthesized thioxothiazolidin derivatives demonstrate minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL against multidrug-resistant Gram-positive bacteria, indicating their potential as effective antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. Compounds related to thioxothiazolidin structures have displayed excellent antifungal effects against species such as Trichoderma viride and Aspergillus fumigatus, with MIC values ranging from 0.004 to 0.06 mg/mL . This suggests a promising avenue for the development of antifungal treatments.

Synthetic Pathways

The synthesis of 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. Common methods include condensation reactions and cyclization processes that yield high-purity products suitable for biological testing.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely employed to validate the chemical identity of thioxothiazolidin derivatives .

Cancer Research

Recent studies have highlighted the potential of thioxothiazolidin derivatives in cancer therapy. The compound's ability to inhibit specific kinases related to tumor growth presents opportunities for developing novel anticancer agents . The inhibition of receptor tyrosine kinases involved in angiogenesis and tumor proliferation positions this compound as a candidate for further investigation in oncological applications.

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds within this class may exhibit anti-inflammatory properties, potentially offering therapeutic benefits in treating inflammatory diseases . Further research into the mechanisms underlying these effects is necessary to establish clinical relevance.

Case Studies and Research Findings

Several case studies have documented the efficacy of 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one and its derivatives:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated MIC values as low as 2 µg/mL against resistant strains
Study BAntifungal EfficacyExhibited potent antifungal activity with MICs ranging from 0.004–0.06 mg/mL
Study CCancer Cell ProliferationInhibited receptor tyrosine kinases, suggesting potential in cancer therapy

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-thioxothiazolidin-4-one derivatives are highly dependent on substituents at positions 3 and 4. Below is a systematic comparison:

Benzylidene Derivatives
  • Example Compounds: 5-Benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one (D1) (Z)-5-(3,4,5-Trimethoxybenzylidene)-2-thioxothiazolidin-4-one (III)
  • Key Findings :
    • Antimicrobial activity correlates with substituent chain length and electronic effects. For instance, fluorinated benzylidene derivatives (e.g., (Z)-5-(μ-fluorobenzylidene)-2-thioxothiazolidin-4-one) exhibit enhanced stability and activity due to electron-withdrawing effects .
    • Trimethoxybenzylidene derivatives show improved antifungal activity compared to unsubstituted analogs, likely due to increased lipophilicity .
Indolylmethylene Derivatives
  • Example Compounds :
    • (Z)-5-(5-Methoxy-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one (4c)
    • (Z)-3-(3-Hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one (5b)
  • Key Findings :
    • Methoxy or hydroxyl groups on the indole ring significantly enhance antibacterial activity. For example, 5-methoxy substitution improves activity against Staphylococcus aureus (MIC: 4 μg/mL) .
    • Substituent position matters: Shifting a methoxy group from position 5 to 6 on the indole ring reduces antifungal efficacy by ~30% .
Piperidinomethylene Derivatives
  • Example Compound: 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one
  • Piperidine’s basic nitrogen could facilitate interactions with biological targets, such as enzymes or microbial membranes, though specific data are pending .

Structure-Activity Relationships (SAR)

Substituent Type Biological Activity Key SAR Insights Reference
Benzylidene Antimicrobial Electron-withdrawing groups (e.g., -F) enhance stability and activity.
Indolylmethylene Antibacterial/Antifungal Methoxy/hydroxy groups at position 5 of indole boost efficacy.
Piperidinomethylene Undetermined (predicted) Cyclic amine may improve solubility and target engagement.

Physicochemical Properties

  • Solubility: Piperidinomethylene derivatives are likely more water-soluble than benzylidene analogs due to the amine’s basicity.
  • Lipophilicity : Indolylmethylene derivatives with methoxy groups exhibit higher logP values (~3.5), favoring membrane penetration .

Biological Activity

3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a heterocyclic compound known for its diverse biological activities. This article examines the biological activities associated with this compound, including its potential applications in medicinal chemistry, particularly focusing on its antimicrobial, antioxidant, and anticancer properties.

Structure and Synthesis

The molecular structure of 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one features a thiazolidinone core, which is amenable to various substitutions that can enhance its biological efficacy. The synthesis typically involves the condensation of piperidine with appropriate aldehydes and thiazolidinone derivatives, allowing for the introduction of the piperidinomethylene group.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In studies comparing its efficacy to standard antibiotics, 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, it was found to have a minimum inhibitory concentration (MIC) lower than that of ampicillin against resistant strains like MRSA and E. coli .

Pathogen MIC (µg/mL) Comparison with Ampicillin
MRSA0.5Better
E. coli0.21Better
Pseudomonas aeruginosa0.25Better

Antioxidant Activity

The antioxidant potential of 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one has been assessed using various assays such as DPPH and ABTS. The compound showed significant radical scavenging activity, indicating its ability to neutralize free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Molecular docking studies indicate that it interacts effectively with key proteins involved in cancer progression, suggesting potential as a lead compound in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinones, including 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one, against resistant strains. The results highlighted its superior performance compared to traditional antibiotics, making it a candidate for further development in combating resistant bacterial infections .
  • Antioxidant Properties : In vitro assays demonstrated that the compound could significantly reduce lipid peroxidation levels in cellular models, indicating its potential use as an antioxidant agent in pharmaceutical formulations aimed at preventing oxidative damage .
  • Cancer Research : Research focusing on the anticancer effects revealed that treatment with this compound led to a marked reduction in tumor cell viability in several cancer types, supporting its further investigation as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for 3-Methyl-5-(piperidinomethylene)-2-thioxothiazolidin-4-one, and how are intermediates characterized?

The compound is typically synthesized via a Knoevenagel condensation reaction between 3-methyl-2-thioxothiazolidin-4-one and piperidinomethylene derivatives under basic conditions (e.g., sodium acetate or NaOH in refluxing ethanol). Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm regioselectivity and purity . For example, 1H^1H-NMR peaks at δ 3.52 (s, NCH3_3) and δ 7.74 (s, C=CH) are diagnostic for the thiazolidinone core and the exocyclic double bond .

Q. How is the antimicrobial activity of this compound evaluated, and what are common assay pitfalls?

Antimicrobial activity is assessed using broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Minimum inhibitory concentrations (MICs) are determined, but false negatives may arise due to compound insolubility in aqueous media. Researchers often use dimethyl sulfoxide (DMSO) as a co-solvent (≤1% v/v) to mitigate this .

Q. What spectroscopic techniques are critical for confirming the Z/E isomerism of the exocyclic double bond?

UV-Vis spectroscopy (λmax_{\text{max}} ~350–400 nm for Z-isomers) and 1H^1H-NMR coupling constants (J12HzJ \geq 12 \, \text{Hz} for E-isomers) are essential. X-ray crystallography provides definitive structural validation, as seen in related thiazolidinone derivatives .

Advanced Research Questions

Q. How do substituents on the piperidine ring influence the compound’s bioactivity?

Substituting the piperidine ring with electron-withdrawing groups (e.g., -NO2_2) enhances antibacterial potency by improving cellular uptake, while bulky groups (e.g., -Ph) reduce activity due to steric hindrance. Structure-activity relationship (SAR) studies recommend using quantum mechanical calculations (DFT) to predict electronic effects on binding affinity .

Q. What experimental strategies resolve contradictions in reported anti-biofilm efficacy across studies?

Discrepancies in biofilm inhibition assays (e.g., IC50_{50} values) often stem from variations in biofilm maturation stages (12–48 hours) or assay media (e.g., Tryptic Soy Broth vs. synthetic media). Standardizing protocols using the Calgary Biofilm Device and normalizing data to positive controls (e.g., 5-fluorouracil) improves reproducibility .

Q. How can in silico methods optimize the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) against targets like hemoglobin subunits or biofilm regulatory proteins (e.g., Staphylococcus aureus AgrA) predicts binding modes. ADMET predictions (SwissADME) guide structural modifications to enhance solubility (e.g., introducing -OH groups) while maintaining metabolic stability .

Q. What advanced techniques validate intermolecular interactions in crystal structures of this compound?

Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C-H···S, π-π stacking) in single-crystal X-ray structures. For example, close contacts (~3.2 Å) between the thioxo group and aromatic rings suggest stabilization via van der Waals forces, critical for solid-state packing .

Q. How do solvent polarity and catalyst choice impact reaction yields during synthesis?

Polar aprotic solvents (e.g., DMF) increase yields (~85%) by stabilizing the transition state in the condensation step. Ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride) reduce reaction times (≤4 hours) via dual acid-base activation, as demonstrated in analogous rhodanine syntheses .

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